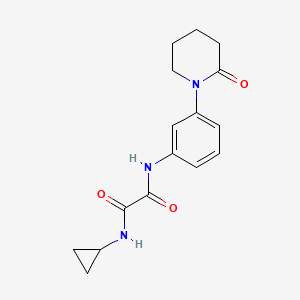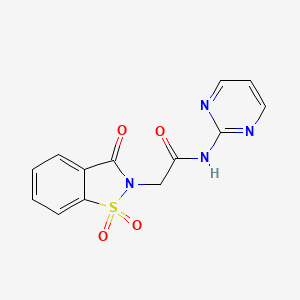
N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as MPTI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Anticancer Research
The thiophene moiety present in the compound is known for its anticancer properties. Thiophene derivatives have been used in the synthesis of anticancer agents due to their ability to inhibit various biological pathways involved in cancer progression . This compound could be investigated for its potential to act as a lead molecule in the development of new anticancer drugs.
Anti-inflammatory Applications
Compounds containing thiophene have shown significant anti-inflammatory activities. The compound could be researched for its efficacy in reducing inflammation, potentially contributing to the treatment of chronic inflammatory diseases .
Antimicrobial Activity
Thiophene derivatives are also recognized for their antimicrobial properties. This compound could be explored for its ability to inhibit the growth of various bacteria and fungi, which could lead to the development of new antimicrobial medications .
Kinase Inhibition
Kinases are enzymes that play a crucial role in the regulation of cell functions. Thiophene-containing compounds have been reported to inhibit kinase activity. The subject compound could be valuable in studying kinase-related pathways and disorders .
Neurological Disorders
The compound’s structure suggests potential psychoactive properties that could be harnessed in the treatment of neurological disorders. Research into its effects on the central nervous system could lead to new treatments for conditions such as anxiety and psychosis .
Antioxidant Properties
Antioxidants are vital in protecting cells from oxidative stress. The compound’s thiophene and isoxazole rings may contribute to its antioxidant capabilities, making it a candidate for research into oxidative stress-related diseases .
Material Science
Beyond medicinal chemistry, the compound’s unique structure could have applications in material science, particularly in the development of organic semiconductors due to the presence of the thiophene ring, which is known for its conductive properties .
Drug Design and Synthesis
Lastly, the compound could serve as a scaffold in drug design. Its complex structure could be modified to create a variety of derivatives, each with the potential for different pharmacological activities. This makes it a valuable molecule for combinatorial chemistry and the synthesis of novel therapeutic agents .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-15-6-4-13(5-7-15)8-9-19-18(21)12-14-11-16(23-20-14)17-3-2-10-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGVMIHEXQUSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758372.png)
![5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2758373.png)


![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride](/img/structure/B2758376.png)



![N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2758386.png)
![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2758389.png)
![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)
